5-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
Compounds with a benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often included in a wide variety of biologically active compounds and various photovoltaic devices .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Sonogashira and Stille reactions . For example, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by means of an elemental analysis, high-resolution mass spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis
These compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Scientific Research Applications
Anti-mycobacterial Chemotypes
The research by Pancholia et al. (2016) introduced benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes. This study synthesized thirty-six structurally diverse benzo[d]thiazole-2-carboxamides and tested their potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Seventeen compounds displayed promising anti-mycobacterial potential with MICs in the low μM range, highlighting the potential of such scaffolds in developing treatments for tuberculosis (Pancholia et al., 2016).
Antimicrobial Activity of Pyridine Derivatives
Patel et al. (2011) synthesized new pyridine derivatives incorporating benzothiazole units, demonstrating variable and modest antimicrobial activity against several strains of bacteria and fungi. This study underlines the broad spectrum of biological activities that similar compounds may exhibit, suggesting their potential utility in antimicrobial drug development (Patel et al., 2011).
Antisecretory and Cytoprotective Antiulcer Agents
Starrett et al. (1989) explored imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none displayed significant antisecretory activity, several compounds showed good cytoprotective properties, indicating the therapeutic versatility of such chemical frameworks (Starrett et al., 1989).
Insecticidal Assessment Against Cotton Leafworm
Fadda et al. (2017) assessed the insecticidal potential of compounds incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. This study demonstrates the application of such compounds in agricultural pest control, offering a foundation for developing new insecticidal agents (Fadda et al., 2017).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provides insights into the steric and electrostatic requirements for binding to the CB1 receptor, relevant to designing receptor-specific drugs (Shim et al., 2002).
Mechanism of Action
Mode of Action
It’s known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors . The presence of an intramolecular charge transfer mechanism during light absorption has been suggested, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Compounds with the btz motif have been used in photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Similar compounds have been used to prepare benzothiadiazole derivatives as potent pfkfb3 kinase inhibitors . PFKFB3 is an enzyme that plays a crucial role in the regulation of glycolysis and is often upregulated in cancer cells.
Action Environment
It’s known that the properties of various families of organophotocatalysts can be tailored towards more favorable redox potentials and photophysical properties .
Future Directions
Future research could focus on the use of these compounds as potential visible-light organophotocatalysts . They are promising precursors for various applications, including electrocatalytic hydrogen production, applications in donor−acceptor oligomeric semiconductors, in push−pull fluorophores for turn-on fluorescence, in organic dyes with a donor-acceptor-donor (D-A-A) configuration for dye-sensitized solar cells (DSSCs), and as emitters for high performances deep-red/near-infrared organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7OS/c28-20(14-4-5-17-18(13-14)25-29-24-17)27-11-9-26(10-12-27)19-7-6-16(22-23-19)15-3-1-2-8-21-15/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGQNGUUPGYTNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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